

Chlormequat in Mammalian Systems: A Toxicological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Chlormequat**

Cat. No.: **B1206847**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlormequat, a plant growth regulator, has been the subject of extensive toxicological evaluation in various mammalian systems. This technical guide provides a comprehensive overview of its toxicological profile, including its absorption, distribution, metabolism, and excretion (ADME), as well as its acute, sub-chronic, and chronic toxicity. Furthermore, this document delves into the genotoxic, reproductive, developmental, and neurotoxic potential of **Chlormequat**. All quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed methodologies, based on internationally recognized guidelines, for pivotal experiments are described, and key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Chlormequat is a quaternary ammonium compound used in agriculture to control plant growth by inhibiting gibberellin biosynthesis.^[1] Its potential for human exposure through dietary intake has necessitated a thorough toxicological assessment to ensure consumer safety. This guide synthesizes the available scientific data on the effects of **Chlormequat** in mammalian systems, providing a critical resource for researchers and professionals in the fields of toxicology and drug development.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The biological fate of **Chlormequat** in mammals is characterized by rapid absorption and excretion, with limited metabolism.

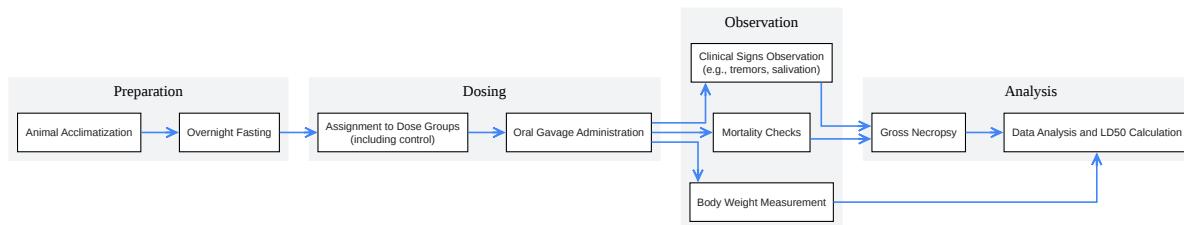
Absorption: Following oral administration in rats, **Chlormequat** is rapidly and almost completely absorbed from the gastrointestinal tract. Dermal absorption is significantly lower, estimated to be less than 10%.^[2]

Distribution: Once absorbed, **Chlormequat** is widely distributed throughout the body.

Metabolism: **Chlormequat** undergoes limited metabolism in animals and is primarily excreted unchanged. Minor metabolites that have been identified include choline and other N-choline salts.^[2]

Excretion: The primary route of excretion is via the urine, accounting for approximately 90% of the administered dose. Excretion is rapid, indicating a low potential for bioaccumulation.^[2]

Toxicological Endpoints


Acute Toxicity

Chlormequat exhibits moderate acute toxicity following oral ingestion, with some variability across species.

Test	Species	Route	LD50/LC50	Reference
Oral LD50	Mouse	Oral	215 - 1020 mg/kg bw	[3]
Oral LD50	Rat	Oral	800 - 1000 mg/kg bw	[2]
Oral LD50	Rabbit	Oral	10 - 80 mg/kg bw	[2]
Oral LD50	Cat	Oral	10 - 80 mg/kg bw	[2]
Oral LD50	Dog	Oral	10 - 80 mg/kg bw	[2]
Dermal LD50	Rat	Dermal	>4000 mg/kg bw	[2]
Dermal LD50	Rabbit	Dermal	440 mg/kg bw	[2]
Inhalation LC50	Rat	Inhalation	>2.51 mg/L	[2]

Experimental Protocol: Acute Oral Toxicity (based on OECD Guideline 401)

- Test Animals: Healthy, young adult rats.
- Housing: Housed in individual cages with controlled temperature, humidity, and light-dark cycle.
- Fasting: Animals are fasted overnight prior to dosing.
- Dose Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Necropsy: All animals (those that die during the study and survivors at the end of the observation period) undergo a gross necropsy.

[Click to download full resolution via product page](#)

Experimental Workflow for Acute Oral Toxicity Study.

Sub-chronic and Chronic Toxicity

Repeated exposure to **Chlormequat** has been shown to cause reductions in body weight and feed consumption at higher doses.

Study Duration	Species	NOAEL	LOAEL	Effects at LOAEL	Reference
90-day	Rat	61 mg/kg bw/day	189 mg/kg bw/day	Reduced body weight gain and feed intake in males.	[4]
1-year	Dog	4.7 mg/kg bw/day	9.2 mg/kg bw/day	Vomiting, salivation, and decreased body weight gain.	[4]
2-year	Rat	42 mg/kg bw/day	120 mg/kg bw/day	Reduced weight gain and feed consumption.	[2]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (based on OECD Guideline 408)

- Test Animals: Young, healthy rodents (typically rats).
- Group Size: At least 10 males and 10 females per dose group.
- Dose Levels: At least three dose levels plus a control group.
- Administration: The test substance is administered daily via the diet, drinking water, or gavage for 90 days.
- Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.
- Clinical Pathology: Hematology and clinical biochemistry analyses at the end of the study.
- Pathology: Gross necropsy and histopathological examination of organs and tissues.

Genotoxicity

Chlormequat has been evaluated in a battery of genotoxicity tests and has not shown evidence of mutagenic or genotoxic potential.

Test Type	System	Result
Bacterial Reverse Mutation Assay (Ames test)	S. typhimurium, E. coli	Non-mutagenic
In vitro Mammalian Cell Gene Mutation Test	-	Negative
In vivo Mammalian Erythrocyte Micronucleus Test	-	Negative

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) (based on OECD Guideline 471)

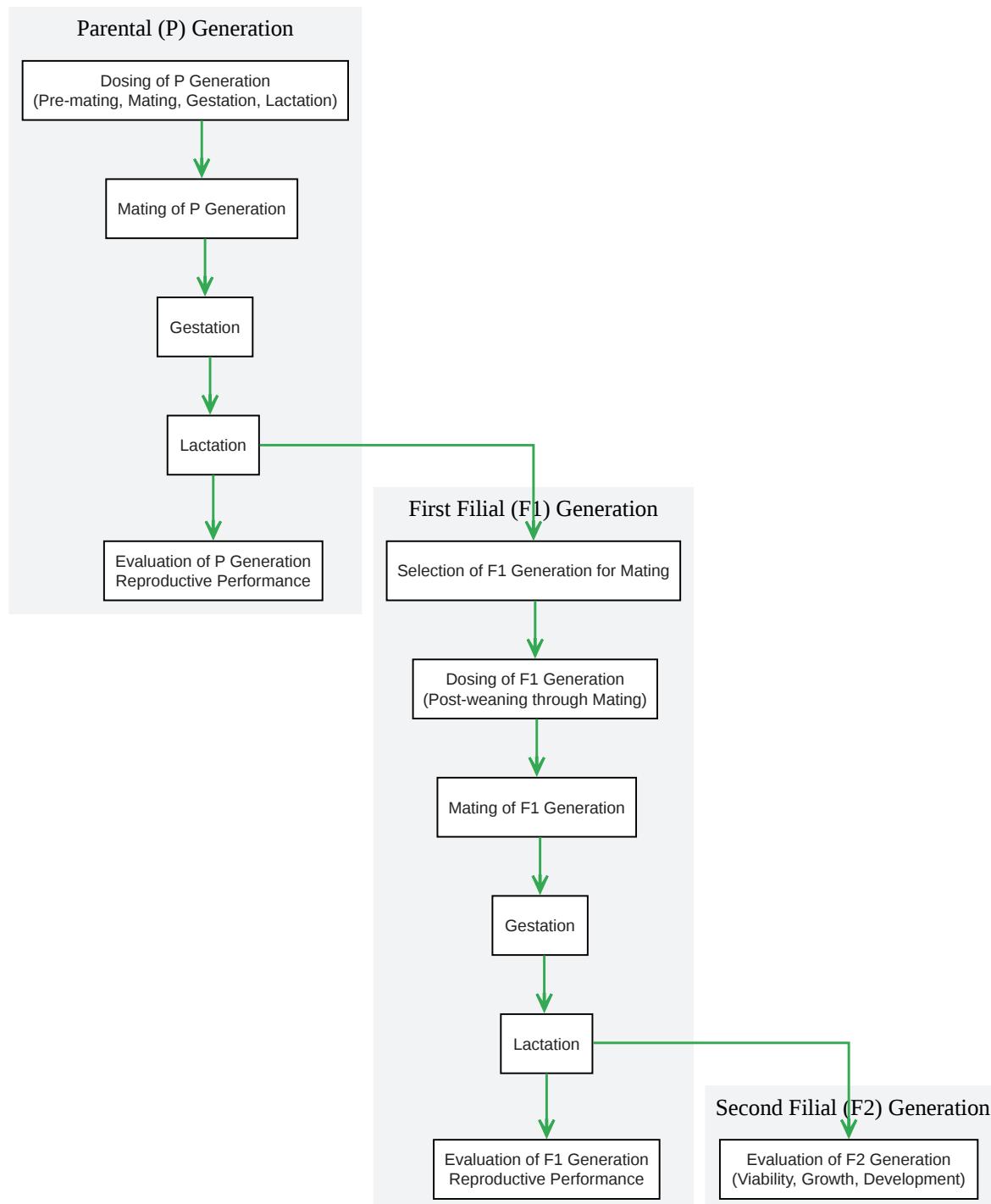
- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine).
- Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).
- Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-related increase in the number of revertants indicates a mutagenic potential.

Carcinogenicity

Long-term carcinogenicity studies in rats and mice have not shown any evidence of a carcinogenic potential for **Chlormequat**.^[2]

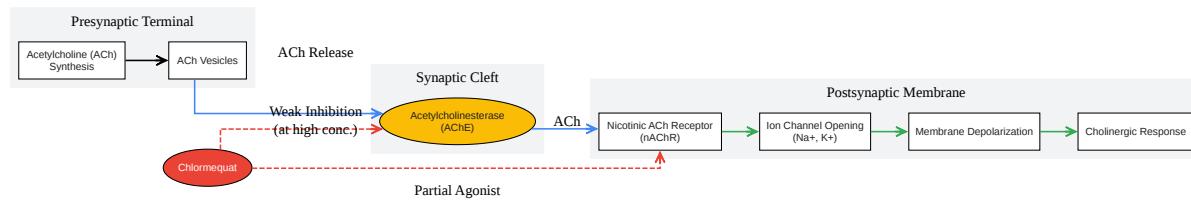
Species	Duration	Result	Reference
Rat	2 years	No evidence of carcinogenicity	[2]
Mouse	78 weeks	No evidence of carcinogenicity	[2]

Reproductive and Developmental Toxicity


Studies on reproductive and developmental toxicity indicate that **Chlormequat** does not cause adverse reproductive effects or developmental malformations at doses that are not maternally toxic.

Study Type	Species	Parental NOAEL	Offspring NOAEL	Developmental NOAEL	Effects	Reference
Two-Generation Reproduction	Rat	69 mg/kg bw/day	-	-	Reduced feed consumption and body weight gain in parental animals at higher doses.	[2]
Developmental Toxicity	Rat	75 mg/kg bw/day	-	225 mg/kg bw/day (highest dose tested)	Clinical signs and reduced body weight and feed consumption in dams at the highest dose. No malformations observed.	[2]
Developmental Toxicity	Rabbit	-	-	20 mg/kg bw/day	No malformations observed.	[2]

Experimental Protocol: Two-Generation Reproduction Toxicity Study (based on OECD Guideline 416)


- Test Animals: Male and female rats (P generation).

- Dosing: The test substance is administered to the P generation before mating, during mating, gestation, and lactation. Dosing is continued for the F1 generation through their maturation, mating, and production of the F2 generation.
- Endpoints: Reproductive performance of both generations (e.g., fertility, gestation length, litter size), and the growth, viability, and development of the offspring are evaluated.

[Click to download full resolution via product page](#)*Experimental Workflow for Two-Generation Reproduction Toxicity Study.*

Neurotoxicity

The primary mechanism of **Chlormequat**'s toxicity is believed to be its interaction with the cholinergic system. It acts as a partial agonist of the nicotinic acetylcholine receptor.[2] At high concentrations, it may also act as a weak acetylcholinesterase inhibitor.[5] Clinical signs of toxicity at high doses, such as salivation and tremors, are consistent with cholinergic stimulation.[2]

[Click to download full resolution via product page](#)

Chlormequat's Interaction with the Cholinergic Synapse.

Conclusion

The toxicological profile of **Chlormequat** in mammalian systems is well-characterized. It exhibits moderate acute oral toxicity and its repeated-dose toxicity is primarily associated with reduced body weight and feed consumption at high doses. **Chlormequat** is not genotoxic or carcinogenic. Reproductive and developmental effects are only observed at maternally toxic doses. The primary mechanism of toxicity is its interaction with the cholinergic system as a partial agonist of nicotinic acetylcholine receptors. The established No-Observed-Adverse-Effect Levels (NOAELs) from various studies provide a robust basis for risk assessment and the establishment of safe exposure limits for humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chlormequat - Wikipedia [en.wikipedia.org]
- 2. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 3. oecd.org [oecd.org]
- 4. fao.org [fao.org]
- 5. A case report of fatal chlormequat poisoning: Identification of potential additional mechanism of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chlormequat in Mammalian Systems: A Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1206847#toxicological-profile-of-chlormequat-in-mammalian-systems>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com